![molecular formula C18H17NO4S2 B2466334 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-18-9](/img/structure/B2466334.png)
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boron reagents for Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method that might be relevant is the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Another reaction that might be relevant is the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” are not explicitly available in the current literature .Scientific Research Applications
- Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can serve as a chiral stationary phase in chromatography. Specifically, it has been used in enantioselective separations due to its ability to differentiate between enantiomers based on their interactions with the chiral matrix .
- The Suzuki–Miyaura coupling reaction is a powerful method for forming carbon–carbon bonds. Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, as an organoboron reagent, can participate in this coupling process. It provides a mild and functional group-tolerant route to construct complex molecules .
- This compound can be a valuable starting material for synthesizing heterocyclic systems. For instance, it contributes to the formation of pyrimidine skeletons, which are commonly found in pharmaceuticals, fungicides, and herbicides .
- Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been explored as a linker for chiral chromatography stationary phases. Its unique properties allow for efficient enantiomer separation in analytical chemistry .
- As part of the boron reagent family, methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate plays a crucial role in Suzuki–Miyaura coupling reactions. Understanding its properties and mechanisms aids in optimizing reaction conditions .
Chiral Stationary Phase in Chromatography
Suzuki–Miyaura Cross-Coupling Reactions
Heterocyclic Synthesis
Chiral Chromatography Columns
Boron-Based Reagents
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-8-12(2)10-13(9-11)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIBGRCEFVEQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
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